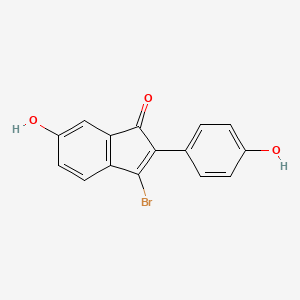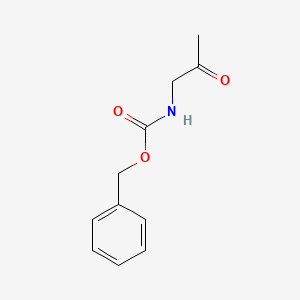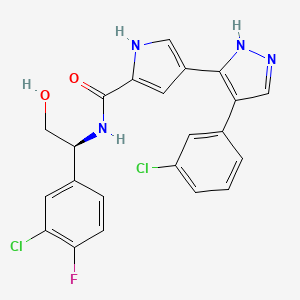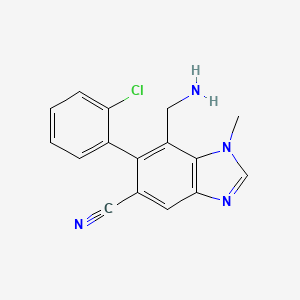
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromine atom, two hydroxyl groups, and a phenyl group attached to an indene backbone, making it an interesting subject for study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the bromination of 6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield 3-bromo-6-oxo-2-(4-oxophenyl)-1H-inden-1-one, while substitution of the bromine atom with an amine could produce 3-amino-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one.
Applications De Recherche Scientifique
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for manufacturing other chemical products.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it may bind to estrogen receptors, modulating their activity and influencing various biological pathways. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues in the receptor, while the bromine atom may participate in halogen bonding, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-Bromo-2-(4-hydroxyphenyl)-1H-inden-1-one: Similar structure but lacks the hydroxyl group at the 6-position, potentially altering its chemical behavior.
3-Bromo-6-methoxy-2-(4-hydroxyphenyl)-1H-inden-1-one: The methoxy group may influence its solubility and reactivity compared to the hydroxyl group.
Uniqueness
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. These functional groups enable a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H9BrO3 |
|---|---|
Poids moléculaire |
317.13 g/mol |
Nom IUPAC |
3-bromo-6-hydroxy-2-(4-hydroxyphenyl)inden-1-one |
InChI |
InChI=1S/C15H9BrO3/c16-14-11-6-5-10(18)7-12(11)15(19)13(14)8-1-3-9(17)4-2-8/h1-7,17-18H |
Clé InChI |
DHPCBFMFERFZLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C3=C(C2=O)C=C(C=C3)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Chloro-2-Thienyl)-N-{(3s)-1-[(1s)-1-Methyl-2-Morpholin-4-Yl-2-Oxoethyl]-2-Oxopyrrolidin-3-Yl}ethanesulfonamide](/img/structure/B10757977.png)


![N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline](/img/structure/B10757996.png)
![(4r)-7,8-Dichloro-1',9-Dimethyl-1-Oxo-1,2,4,9-Tetrahydrospiro[beta-Carboline-3,4'-Piperidine]-4-Carbonitrile](/img/structure/B10758006.png)

![7-Carboxy-5-Hydroxy-12,13-Dihydro-6h-Indolo[2,3-A]pyrrolo[3,4-C]carbazole](/img/structure/B10758012.png)
![5-{4-[(3,5-Difluorobenzyl)amino]phenyl}-6-ethylpyrimidine-2,4-diamine](/img/structure/B10758018.png)
![[2'-hydroxy-3'-(1H-pyrrolo[3,2-c]pyridin-2-yl)-biphenyl-3-ylmethyl]-urea](/img/structure/B10758022.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B10758027.png)
![(2r)-2-Amino-3,3,3-Trifluoro-N-Hydroxy-2-{[(4-Phenoxyphenyl)sulfonyl]methyl}propanamide](/img/structure/B10758033.png)
![3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid](/img/structure/B10758036.png)
![6-[2-(3'-Methoxybiphenyl-3-Yl)ethyl]pyridin-2-Amine](/img/structure/B10758038.png)
![N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Isoleucine](/img/structure/B10758041.png)
